Cas no 708-75-8 (6-Methylpterin)
6-Methylpterin structure
Product Name:6-Methylpterin
Numéro CAS:708-75-8
Le MF:C7H7N5O
Mégawatts:177.163379907608
MDL:MFCD00012137
CID:565382
PubChem ID:135416532
Update Time:2025-04-19
6-Methylpterin Propriétés chimiques et physiques
Nom et identifiant
-
- 2-amino-6-methyl-4(3H)-Pteridinone
- 6-Methylpterin
- 4(3H)-Pteridinone,2-amino-6-methyl-
- 2,4-Diamino-6-methylpteridine
- 2,4-Pteridinediamine, 6-methyl-
- 2-Amino-6-methyl-3H-pteridin-4-on
- 2-amino-6-methyl-3H-pteridin-4-one
- 6-Methyl-2,4-pteridinediamine
- 6-Methyl-4-oxo-2-amino-3.4-dihydropteridin
- 6-Methyl-pteridin-2,4-diyldiamin
- 6-methylpteridine
- 6-methyl-pteridine-2,4-diamine
- 6-methyl-pteridine-2,4-diyldiamine
- 6-methyl-pterin
- AC1L5R9Q
- AG-205
- AG-G-77077
- NSC79658
- SureCN63822
- 2-Amino-6-methyl-4(1H)-pteridinone
- BS-50378
- MFCD00012137
- CS-0094333
- 4(1H)-Pteridinone, 2-amino-6-methyl-
- CHEMBL14913
- 4-Pteridinol,2-amino-6-methyl-(6CI,7CI,9CI)
- 2-Amino-4-hydroxy-6-methyl-pteridin
- AKOS006283070
- DTXSID10221062
- XHP
- 4(3H)-Pteridinone, 2-amino-6-methyl-
- 6-Methylpterine
- 2-Amino-6-methyl-4(1H)-pteridinone #
- 2-amino-4-hydroxy-6-methylpteridine
- 708-75-8
- 2-Amino-6-methylpteridin-4(3H)-one
- E78275
- UDOGNMDURIJYQC-UHFFFAOYSA-N
- Oprea1_667650
- 80317-30-2
- PD164137
- SCHEMBL853171
- 2-amino-6-methyl-1H-pteridin-4-one
- BDBM50125773
- 4(3H)-Pteridinone, 2-amino-6-methyl-; 4(1H)-Pteridinone, 2-amino-6-methyl- (8CI,9CI); 2-Amino-6-methyl-4(3H)-pteridinone; 2-Amino-4-hydroxy-6-methylpteridine; 6-Methylpterin
- DB-227255
- 2-AMINO-6-METHYLPTERIDIN-4-OL
- AG-205/06426019
- 2-amino-6-methyl-8H-pteridin-4-one
- pteridin-4(1H)-one, 2-amino-6-methyl-
- STL575148
-
- MDL: MFCD00012137
- Piscine à noyau: 1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13)
- La clé Inchi: UDOGNMDURIJYQC-UHFFFAOYSA-N
- Sourire: O=C1C2C(=NC=C(C)N=2)N=C(N)N1
Propriétés calculées
- Qualité précise: 177.06521
- Masse isotopique unique: 177.06506
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 264
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 93.3
- Le xlogp3: -1
Propriétés expérimentales
- Dense: 1.76
- Point d'ébullition: 432°C at 760 mmHg
- Point d'éclair: 215.1°C
- Indice de réfraction: 1.842
- Le PSA: 97.81
6-Methylpterin PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332798-250mg |
2-Amino-6-methylpteridin-4(3H)-one |
708-75-8 | 95%+ | 250mg |
$173 | 2024-07-24 | |
| Chemenu | CM332798-1g |
2-Amino-6-methylpteridin-4(3H)-one |
708-75-8 | 95%+ | 1g |
$448 | 2024-07-24 | |
| Apollo Scientific | OR46587-1g |
6-Methylpterine |
708-75-8 | 95% | 1g |
£667.00 | 2025-02-20 | |
| TRC | D477905-100mg |
6-Methylpterin |
708-75-8 | 100mg |
$ 227.00 | 2023-09-07 | ||
| TRC | D477905-1g |
6-Methylpterin |
708-75-8 | 1g |
$ 1777.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | D632849-1g |
2-amino-6-methylpteridin-4(3H)-one |
708-75-8 | 97% | 1g |
$530 | 2024-05-24 | |
| eNovation Chemicals LLC | D632849-5g |
2-amino-6-methylpteridin-4(3H)-one |
708-75-8 | 97% | 5g |
$1400 | 2024-05-24 | |
| eNovation Chemicals LLC | D632849-10g |
2-amino-6-methylpteridin-4(3H)-one |
708-75-8 | 97% | 10g |
$2240 | 2024-05-24 | |
| eNovation Chemicals LLC | D632849-25g |
2-amino-6-methylpteridin-4(3H)-one |
708-75-8 | 97% | 25g |
$3900 | 2024-05-24 | |
| eNovation Chemicals LLC | Y1216035-1g |
2-Amino-6-methylpteridin-4(3H)-one |
708-75-8 | 95% | 1g |
$550 | 2024-06-03 |
6-Methylpterin Littérature connexe
-
1. Specific inhibitors in vitamin biosynthesis. Part 9. Reactions of 7,7-dialkyl-7,8-dihydropteridines of use in the synthesis of potential inhibitors of tetrahydrofolate biosynthesisSaiba S. Al-Hassan,Robert Cameron,Sydney H. Nicholson,David H. Robinson,Colin J. Suckling,Hamish C. S. Wood J. Chem. Soc. Perkin Trans. 1 1985 2145
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